

# Application Note: Comprehensive Characterization of 2-Amino-4-morpholin-4-yl-pyrimidine

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## Compound of Interest

|                |                                     |
|----------------|-------------------------------------|
| Compound Name: | 2-Amino-4-morpholin-4-yl-pyrimidine |
| CAS No.:       | 861031-56-3                         |
| Cat. No.:      | B113116                             |

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## Introduction

**2-Amino-4-morpholin-4-yl-pyrimidine** is a substituted pyrimidine derivative with potential applications in pharmaceutical development as a scaffold in medicinal chemistry.[1] Its purity, stability, and structural integrity are critical quality attributes that necessitate a robust analytical characterization workflow. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques and detailed protocols for the thorough characterization of this compound.

The methodologies outlined herein are designed to provide orthogonal data, ensuring a complete understanding of the molecule's identity, purity, and stability profile. This guide emphasizes the causality behind experimental choices, providing a framework for developing and validating analytical methods suitable for regulatory submissions.

## Physicochemical Properties

A foundational understanding of the physicochemical properties of **2-Amino-4-morpholin-4-yl-pyrimidine** is essential for method development.

| Property                     | Value   | Source |
|------------------------------|---|--------|
| Molecular Formula            | C <sub>8</sub> H <sub>12</sub> N <sub>4</sub> O | [2]    |
| Molecular Weight             | 180.21 g/mol                                    | [2]    |
| XLogP3                       | -0.1  | [2]    |
| Hydrogen Bond Donor Count    | 1   | [2]    |
| Hydrogen Bond Acceptor Count | 5   | [2]    |

## Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are fundamental for assessing the purity of **2-Amino-4-morpholin-4-yl-pyrimidine** and for identifying and quantifying any process-related impurities or degradation products.[3][4] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust method for routine purity analysis, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides enhanced sensitivity and specificity for impurity identification. [5][6]

### High-Performance Liquid Chromatography (HPLC-UV)

Rationale: Reversed-phase HPLC is the workhorse for the analysis of moderately polar compounds like **2-Amino-4-morpholin-4-yl-pyrimidine**. [7] A C18 stationary phase provides a good balance of hydrophobic and polar interactions. The selection of a suitable mobile phase, typically a mixture of an aqueous buffer and an organic modifier, is critical for achieving optimal separation. A photodiode array (PDA) detector is recommended to monitor peak purity and to select the optimal detection wavelength.

Experimental Protocol: HPLC-UV for Purity Assessment



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Caption: HPLC-UV workflow for purity analysis.

- Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
- Chromatographic Conditions:
  - Column: C18, 4.6 x 150 mm, 5 μm
  - Mobile Phase A: 0.1% Formic acid in Water
  - Mobile Phase B: 0.1% Formic acid in Acetonitrile
  - Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
  - Flow Rate: 1.0 mL/min
  - Column Temperature: 30 °C
  - Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
  - Injection Volume: 10 μL
- Sample Preparation:

- Accurately weigh approximately 10 mg of **2-Amino-4-morpholin-4-yl-pyrimidine**.
- Dissolve in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.
- Vortex and sonicate to ensure complete dissolution.
- Filter the solution through a 0.45  $\mu\text{m}$  syringe filter prior to injection.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS is indispensable for the structural elucidation of unknown impurities and degradation products.[5] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will provide accurate mass measurements, facilitating the determination of elemental compositions.

Experimental Protocol: LC-MS for Impurity Identification

- LC Conditions: Same as the HPLC-UV method described above.
- MS Conditions:
  - Ionization Source: Electrospray Ionization (ESI), positive mode
  - Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)
  - Scan Range: m/z 50-1000
  - Capillary Voltage: 3.5 kV
  - Source Temperature: 120 °C
  - Gas Flow: As per instrument manufacturer's recommendation.

## Structural Elucidation by Spectroscopic Techniques

Spectroscopic techniques provide definitive structural confirmation of **2-Amino-4-morpholin-4-yl-pyrimidine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation.<sup>[8]</sup> <sup>1</sup>H NMR provides information on the number and connectivity of protons, while <sup>13</sup>C NMR reveals the carbon framework. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be employed to confirm assignments.

Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- <sup>1</sup>H NMR Spectroscopy:
  - Parameters: Standard proton acquisition parameters.
  - Expected Signals: Resonances corresponding to the pyrimidine ring protons, the morpholine protons, and the amino protons.
- <sup>13</sup>C NMR Spectroscopy:
  - Parameters: Standard carbon acquisition parameters with proton decoupling.
  - Expected Signals: Resonances for each unique carbon atom in the molecule.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.<sup>[9][10]</sup>

Experimental Protocol: FTIR

- Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Collect the spectrum from 4000 to 400 cm<sup>-1</sup>.

- Expected Bands: Characteristic stretching and bending vibrations for N-H (amine), C-H (aliphatic and aromatic), C=N, and C-O-C (ether) bonds.

## Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and solid-state properties of **2-Amino-4-morpholin-4-yl-pyrimidine**.[\[10\]](#)[\[11\]](#)

### Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and the presence of volatile components like water or residual solvents.[\[12\]](#)[\[13\]](#)

Experimental Protocol: TGA

- Instrumentation: TGA instrument.
- Sample Preparation: Place 5-10 mg of the sample in an appropriate TGA pan (e.g., alumina).
- Method: Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

### Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and the detection of polymorphic transitions.[\[13\]](#)[\[14\]](#)

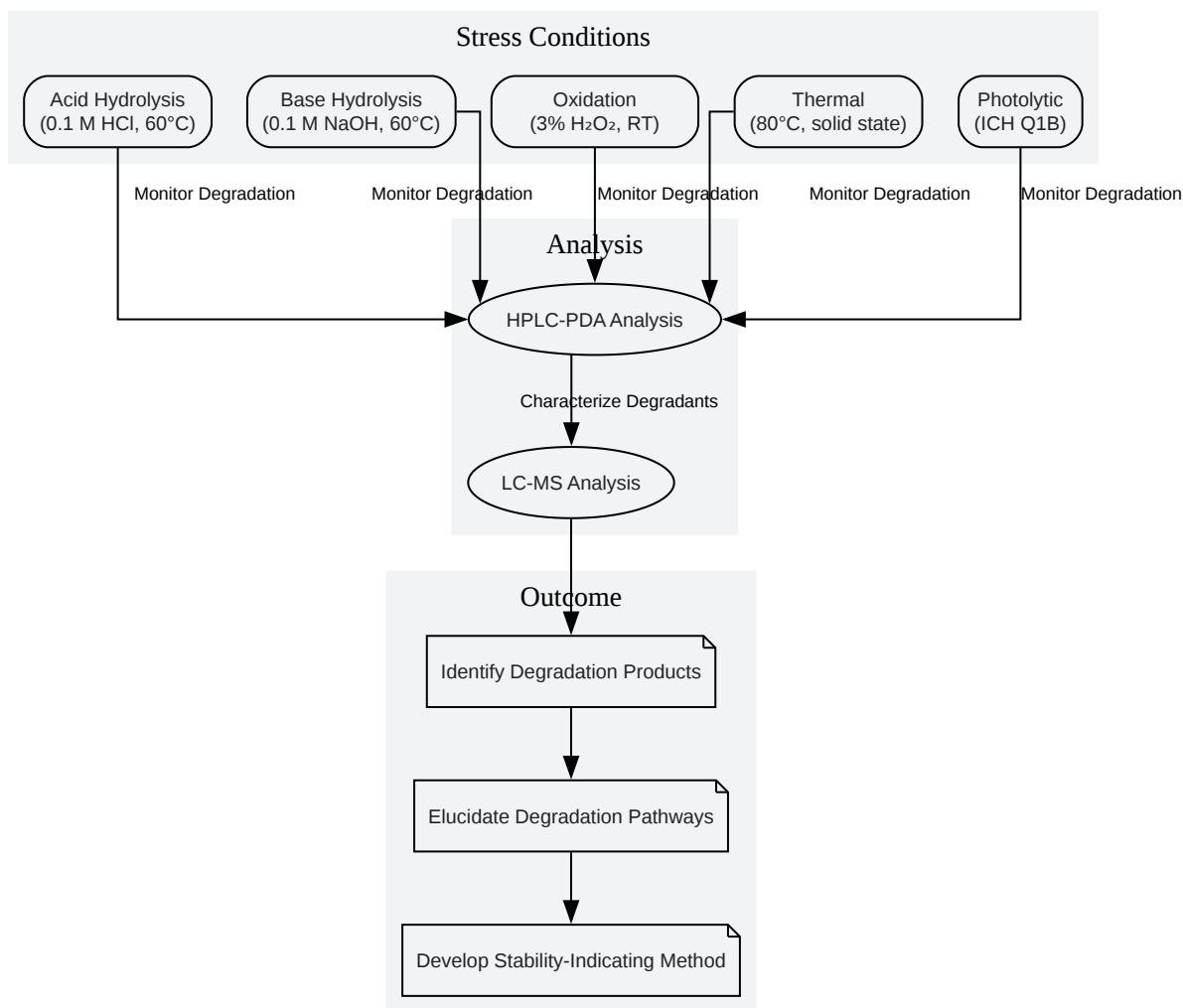
Experimental Protocol: DSC

- Instrumentation: DSC instrument.
- Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan.
- Method: Heat the sample from ambient temperature to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.

## Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of the drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.<sup>[15][16]</sup> These studies involve subjecting the compound to stress conditions more severe than those used in accelerated stability testing.<sup>[16]</sup>

Rationale: The stress conditions (acidic, basic, oxidative, thermal, and photolytic) are chosen to achieve 5-20% degradation of the parent compound. This level of degradation is generally sufficient to generate and detect the primary degradation products without being overly destructive.



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